molecular formula C10H8BrNO B1524609 4-Bromomethyl-2-phenyl-oxazole CAS No. 99073-82-2

4-Bromomethyl-2-phenyl-oxazole

Cat. No.: B1524609
CAS No.: 99073-82-2
M. Wt: 238.08 g/mol
InChI Key: AFUZYSXNOXTGNH-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-phenyl-oxazole is a chemical compound with the linear formula C10H8BrNO . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing oxazole derivatives is through the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) as a key component . Another method involves a series of reactions including diazotization, electrophilic bromination, oxidation, radical bromination, condensation, and 1,3-dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The ring is substituted with a bromomethyl group and a phenyl group .


Chemical Reactions Analysis

Oxazole compounds, including this compound, are known to participate in a variety of chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms in the oxazole ring .


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 238.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.

Scientific Research Applications

  • Synthetic Applications :

    • Patil and Luzzio (2016) demonstrated that 2-(Halomethyl)-4,5-diphenyloxazoles, including 2-bromomethyl analogues, are effective reactive scaffolds for synthetic elaboration at the 2-position. This allows for the preparation of various substituted oxazoles, showcasing the versatility of these compounds in synthesis (Patil & Luzzio, 2016).
  • Material Science and Electrochemical Applications :

    • Ehsani et al. (2014) explored the use of oxazole derivatives as corrosion inhibitors for aluminum alloys in acidic media. Their research focused on understanding the mechanism of inhibition and the interaction of these compounds with metal surfaces (Ehsani et al., 2014).
    • Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, highlighting its potential applications in organic electronics (Irfan et al., 2018).
  • Antimicrobial and Antiprotozoal Activity :

    • Ustabaş et al. (2020) synthesized and characterized a compound containing an oxazole ring, evaluating its antimicrobial and antileishmanial activities. This study contributes to the understanding of the biological activities of oxazole derivatives (Ustabaş et al., 2020).
    • Carballo et al. (2017) synthesized 2-amino-4-phenyloxazole derivatives and evaluated their in vitro antiprotozoal activity, finding significant activity against certain protozoal infections (Carballo et al., 2017).
  • Organic Synthesis and Chemical Reactions :

    • Young, Smith, and Taylor (2004) described the synthesis of a novel oxazole building block, including 4-bromomethyl-2-chlorooxazole, highlighting its utility in cross-coupling reactions to create a range of disubstituted oxazoles (Young et al., 2004).
    • Luo et al. (2012) achieved the modular synthesis of 2,4-oxazole using a gold-catalyzed oxidation strategy, demonstrating the importance of oxazole structures in natural product synthesis (Luo et al., 2012).

Mechanism of Action

The mechanism of action of oxazole derivatives is largely dependent on their specific chemical structure and the biological system in which they are acting. Oxazole compounds are known to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .

Future Directions

The future of 4-Bromomethyl-2-phenyl-oxazole and similar compounds lies in the development of new synthetic routes and the discovery of new biological activities. Researchers are focusing on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds with completely novel chemical scaffolds .

Relevant Papers Several papers have been published on the synthesis and biological activities of oxazole derivatives . These papers provide valuable information on the therapeutic potentials of oxazole scaffolds and the synthesis of oxazole-containing molecules. They also highlight the diverse biological potential of oxazole derivatives in the new millennium .

Properties

IUPAC Name

4-(bromomethyl)-2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUZYSXNOXTGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697808
Record name 4-(Bromomethyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99073-82-2
Record name 4-(Bromomethyl)-2-phenyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99073-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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